molecular formula C5H10O4 B170187 methyl (3R)-3,4-dihydroxybutanoate CAS No. 114819-45-3

methyl (3R)-3,4-dihydroxybutanoate

Cat. No.: B170187
CAS No.: 114819-45-3
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-SCSAIBSYSA-N
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Description

Methyl (3R)-3,4-dihydroxybutanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of two hydroxyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R)-3,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3,4-dihydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.

    Reduction: Reduction of the ester group results in the formation of (3R)-3,4-dihydroxybutanol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3,4-dihydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active (3R)-3,4-dihydroxybutanoic acid, which can participate in various biochemical processes.

Comparison with Similar Compounds

Methyl (3R)-3,4-dihydroxybutanoate can be compared with other similar compounds such as:

    Methyl (3S)-3,4-dihydroxybutanoate: The stereoisomer with the opposite configuration at the 3-position.

    Ethyl (3R)-3,4-dihydroxybutanoate: The ethyl ester analog.

    Methyl (3R)-3-hydroxybutanoate: A compound with only one hydroxyl group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (3R)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWOJWPEXHLOQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432155
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88246-12-2
Record name (R)-3,4-Dihydroxy-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
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[Ru(CH3CN)3(triphos)](CF3SO3)2
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Synthesis routes and methods III

Procedure details

The process of claim 18 wherein about one equivalent of the lithium borohydride is reacted with the hydroxy butane dioic acid dimethyl ester to produce the 3,4-dihydroxybutyric acid -1-methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.